6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C9H9Cl2NO·HCl It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-1-benzopyran-4-one.
Reduction: The ketone group in 6,8-dichloro-2H-1-benzopyran-4-one is reduced to form 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol.
Amination: The hydroxyl group in 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is then converted to an amine group through a suitable amination reaction, resulting in 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch Processing: Utilizing batch reactors to carry out the synthesis in large quantities.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the benzopyran ring or the amine group.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-2H-1-benzopyran-4-one: A precursor in the synthesis of the target compound.
3,4-dihydro-2H-1-benzopyran-4-amine: A structurally similar compound without the chlorine substituents.
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine: A fluorinated analog with potentially different biological activities.
Uniqueness
6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to the presence of chlorine atoms at positions 6 and 8, which may enhance its biological activity and chemical reactivity compared to its analogs.
Properties
CAS No. |
2408963-21-1 |
---|---|
Molecular Formula |
C9H10Cl3NO |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
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